molecular formula C18H22N2O2 B2651239 2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 275360-55-9

2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B2651239
CAS RN: 275360-55-9
M. Wt: 298.386
InChI Key: DFIBLPWNKGOUGB-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a chemical compound .


Synthesis Analysis

A related compound, 2-Amino-3-cyano-4H-pyran derivatives, were synthesized by three-component reactions of aldehydes, dimedone, and CH acids . The reaction involved Knoevenagel condensation of aldehyde and malononitrile with the formation of an intermediate, followed by Michael addition of dimedone .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 32 bonds. There are 19 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 acyl halogenide (aromatic), 1 ketone (aromatic), 1 primary amine (aromatic) and 1 Pyridine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 298.379, a density of 1.2±0.1 g/cm3, and a boiling point of 514.3±50.0 °C at 760 mmHg . The molecular formula is C18H22N2O2 .

Scientific Research Applications

Organocatalyzed Synthesis

The compound has been synthesized through organocatalyzed reactions, exemplified by a study where enantioselective synthesis was achieved using cinchona alkaloid-derived thiourea catalysts, resulting in moderate enantiomeric excess values (Derong Ding & Cong-Gui Zhao, 2010).

Structural Characterization

X-ray crystallography has been utilized to elucidate the structure of related 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives. These studies have revealed details about molecular conformations, crystalline structures, and hydrogen bonding patterns, contributing to a deeper understanding of the compound's chemical behavior (Dalbir Kour et al., 2014).

Biological Significance

Research into the biological significance of derivatives of 2-amino-4H-chromene-3-carbonitriles has demonstrated potential antimicrobial activities. Specifically, synthesized derivatives have been evaluated for their antibacterial effects against various pathogenic strains, with some compounds showing notable activity (M. Moshafi et al., 2016).

Green Chemistry Approaches

Green chemistry methodologies have been applied to the synthesis of 2-amino-4H-chromene derivatives, emphasizing the use of ultrasound-assisted synthesis, aqueous media, and recyclable catalysts. These approaches highlight the environmental sustainability of producing these compounds (Pravin N. Chavan et al., 2021).

properties

IUPAC Name

2-amino-4-cyclohex-3-en-1-yl-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2)8-13(21)16-14(9-18)22-17(20)12(10-19)15(16)11-6-4-3-5-7-11/h3-4,11,15H,5-9,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIBLPWNKGOUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3CCC=CC3)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 3
2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 4
2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 5
2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 6
2-amino-4-(cyclohex-3-en-1-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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